dTAGV-1-NEG is a diastereomer of the dTAGV-1 compound, which is designed as a negative control in the context of targeted protein degradation. The dTAG system utilizes small molecules to induce the degradation of specific proteins tagged with a mutant form of FKBP12 (F36V). While dTAGV-1 effectively recruits the von Hippel-Lindau E3 ligase complex to degrade FKBP12 F36V-tagged proteins, dTAGV-1-NEG lacks this ability, serving as a control to validate experimental results by demonstrating the absence of activity on target proteins.
dTAGV-1-NEG is classified under targeted protein degradation agents, specifically designed for use in chemical biology research. It is synthesized as part of a broader effort to manipulate protein levels in vivo and in vitro, providing researchers with tools to study protein function and interactions without the complications associated with genetic modifications or small molecule inhibitors .
The synthesis of dTAGV-1-NEG involves a multi-step organic chemistry process that typically includes:
The specific synthetic route for dTAGV-1-NEG has not been detailed in available literature, but it is generally derived from the same synthetic pathway as its active counterpart, dTAGV-1, with modifications to ensure it does not bind to the von Hippel-Lindau E3 ligase .
dTAGV-1-NEG does not participate in any significant chemical reactions that would lead to protein degradation. Instead, it serves as a baseline comparator in experimental setups where the effects of dTAGV-1 are being measured. The absence of activity can be confirmed through various assays, including:
As a negative control, dTAGV-1-NEG operates by failing to engage the von Hippel-Lindau E3 ligase complex. This lack of interaction means that when cells are treated with this compound:
This mechanism supports experimental designs aimed at validating the specificity and efficacy of targeted protein degradation systems .
While specific physical and chemical properties for dTAGV-1-NEG are not extensively documented, general characteristics can be inferred based on its structural analogs:
The purity and identity can be confirmed through high-performance liquid chromatography and mass spectrometry analyses .
dTAGV-1-NEG serves several important roles in scientific research:
Targeted protein degradation (TPD) represents a transformative approach in chemical biology, moving beyond traditional inhibition to achieve complete elimination of disease-relevant proteins. Heterobifunctional degraders, such as PROTACs (PROteolysis-TArgeting Chimeras), function as molecular bridges that recruit an E3 ubiquitin ligase to a protein of interest (POI), triggering its ubiquitination and subsequent degradation by the 26S proteasome [2] [6]. This catalytic mechanism enables sustained pharmacological effects even after degrader dissociation and permits targeting of "undruggable" proteins lacking enzymatic activity or well-defined binding pockets [4] [6]. The modular architecture of these molecules—comprising a POI-binding warhead, an E3 ligase ligand, and a connecting linker—allows for rational design against diverse targets [6]. However, the complexity of ternary complex formation introduces unique experimental challenges, necessitating rigorous controls to distinguish degradation-specific effects from off-target artifacts.
Table 1: Key Classes of Heterobifunctional Degraders
Degrader Type | Mechanism of Action | Key Limitations |
---|---|---|
PROTACs | Recruit E3 ligase (e.g., VHL/CRBN) to POI | Large size may limit bioavailability |
Molecular Glues | Induce neo-interfaces between E3 and POI | Challenging to rationally design |
LYTACs | Redirect extracellular/membrane proteins to lysosomes | Restricted to extracellular targets |
HyTTDs | Present hydrophobic tags mimicking misfolded proteins | Mechanism incompletely understood |
The dTAGV-1-NEG compound ((R)-3-(3,4-Dimethoxyphenyl)-1-(2-(2-((7-(((S)-1-((2R,4S)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-7-oxoheptyl)amino)-2-oxoethoxy)phenyl)propyl (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate; C₆₈H₉₀N₆O₁₄S; MW 1247.54 g/mol) serves as a critical experimental tool for confirming on-target degradation effects [1] [7] [9]. As a diastereomer of the active degrader dTAGV-1, it retains near-identical physicochemical properties—including solubility in DMSO (100 mM) and HPLC purity ≥98%—but is incapable of engaging the von Hippel-Lindau (VHL) E3 ligase complex due to stereochemical alterations at key binding residues [8] [9]. This biochemical inertness makes it ideal for:
In a pivotal study, treatment of PATU-8902 pancreatic cancer cells expressing FKBP12F36V-KRASG12V with dTAGV-1 induced rapid KRAS degradation, whereas dTAGV-1-NEG showed no effect despite identical experimental conditions [8]. This discrimination enabled researchers to conclusively attribute subsequent suppression of MAPK signaling and reduced cell proliferation to KRAS loss rather than non-specific toxicity.
The dTAG (degradation tag) system combines genetic engineering with heterobifunctional degraders to achieve rapid, target-specific protein loss. Its core components include:
Table 2: Experimental Applications of the dTAG System with dTAGV-1-NEG Validation
Biological Context | Target Protein | dTAGV-1 Phenotype | dTAGV-1-NEG Control Outcome |
---|---|---|---|
Pancreatic ductal adenocarcinoma | KRASG12V | Degradation → MAPK pathway collapse | No degradation or signaling changes |
Ewing sarcoma | EWS/FLI fusion | Degradation → cell death | No effect on fusion protein stability |
Leukemia models | Luciferase-FKBP12F36V | Bioluminescence loss in vivo | Signal unchanged in mice |
dTAGV-1-NEG enables three key advancements in precision biology:
For recalcitrant targets like the EWS/FLI oncoprotein in Ewing sarcoma, dTAGV-1 achieves degradation where CRBN-based dTAG molecules fail, underscoring the therapeutic versatility of VHL recruitment. Critically, dTAGV-1-NEG treatment in isogenic EWS/FLI−/− cells confirmed all anti-proliferative effects stemmed from on-target degradation [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1